Lambertianic acid
Overview
Description
Lambertianic acid is a diterpene bioactive compound primarily isolated from various species of the genus Pinus, such as Pinus lambertiana and Pinus sibirica . It is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lambertianic acid can be synthesized from podocarpic acid . The synthetic routes often involve selective transformations at the carboxylic group and the furan ring . For instance, this compound chloride can react with aliphatic and aromatic amines, amino acids, hydrazine, and hydroxylamine to produce various derivatives . Another method involves the formylation of this compound by phosphorus oxychloride in dimethylformamide, followed by amidation with aqueous ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction from natural sources like the needles or sap of Pinus species remains a primary method .
Chemical Reactions Analysis
Types of Reactions
Lambertianic acid undergoes various chemical reactions, including:
Oxidation: Transformations at the carboxylic group.
Reduction: Modifications at the furan ring.
Substitution: Reactions with amines, amino acids, and other nucleophiles
Common Reagents and Conditions
Oxidation: Phosphorus oxychloride in dimethylformamide.
Reduction: Hydrazine and hydroxylamine.
Substitution: Aliphatic and aromatic amines, amino acids
Major Products
Amides: Produced by reacting this compound chloride with amines.
Hydrazides: Formed through reactions with hydrazine.
Nitriles: Generated by reactions with hydroxylamine.
Scientific Research Applications
Lambertianic acid has a wide range of scientific research applications:
Mechanism of Action
Lambertianic acid exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Enhances the activation of proapoptotic proteins and inhibits antiapoptotic proteins.
Anti-inflammatory and Antibacterial Effects: Mechanisms not fully elucidated but involve modulation of inflammatory pathways.
Comparison with Similar Compounds
Lambertianic acid is compared with other diterpenoids such as:
Daniellic Acid: An optical isomer of this compound with similar biological activities.
Marrubiin: Another labdane-type diterpenoid with analgesic properties.
Phlomisoic Acid: Exhibits selective analgesic activity.
Uniqueness
This compound is unique due to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJXKYYELWEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924522 | |
Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-77-4 | |
Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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